ML230

説明

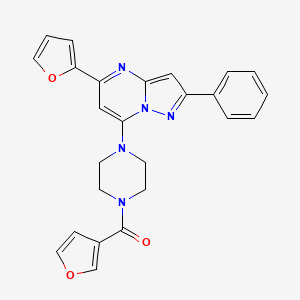

Structure

3D Structure

特性

IUPAC Name |

furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPGMVPQQLBMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Pasireotide (ML230): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide (also known as ML230 and by its trade name Signifor) is a potent, multi-receptor targeted somatostatin analog. Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes, underpins its efficacy in treating Cushing's disease and acromegaly. This technical guide provides an in-depth exploration of the core mechanism of action of Pasireotide, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.

Introduction

Somatostatin is an endogenous peptide hormone that regulates the endocrine system by inhibiting the secretion of various hormones, including growth hormone (GH) and adrenocorticotropic hormone (ACTH).[1] Its therapeutic potential is limited by a short half-life. Pasireotide is a synthetic, long-acting cyclohexapeptide designed to mimic the actions of somatostatin with a broader receptor binding profile than first-generation somatostatin analogs like octreotide and lanreotide.[1][2] This enhanced profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), is crucial for its clinical efficacy in conditions characterized by hormone hypersecretion from pituitary adenomas.[3][4]

Molecular Target Interaction: Somatostatin Receptors

Pasireotide exerts its effects by binding to and activating G-protein coupled somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), and Pasireotide exhibits high affinity for four of them: SSTR1, SSTR2, SSTR3, and SSTR5.[5]

Receptor Binding Affinity

The binding affinity of Pasireotide to SSTR subtypes has been quantified using radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of Pasireotide in comparison to endogenous somatostatin and other somatostatin analogs.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Pasireotide (this compound) | 1.0 | 1.5 | 0.2 | >100 | 0.1 |

| Somatostatin-14 | 2.3 | 0.7 | 1.3 | 2.5 | 1.6 |

| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.9 |

| Lanreotide | >1000 | 1.2 | 11.2 | >1000 | 10.0 |

Data compiled from multiple sources. Absolute values may vary slightly between studies due to different experimental conditions.

As the data indicates, Pasireotide possesses a unique binding profile with the highest affinity for SSTR5, which is significantly greater than that of octreotide and lanreotide. This high affinity for SSTR5, a receptor subtype highly expressed in corticotroph adenomas, is a key determinant of its efficacy in Cushing's disease.[6]

Downstream Signaling Pathways

Upon binding to SSTRs, Pasireotide initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and may also impact cell growth and proliferation.

G-Protein Coupling and Inhibition of cAMP Pathway

The primary mechanism of action of Pasireotide is mediated through the activation of inhibitory G-proteins, specifically the Gi/o family.[7] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets involved in hormone synthesis and release.[9]

The following diagram illustrates the canonical G-protein mediated signaling pathway activated by Pasireotide.

Modulation of MAPK/ERK Pathway

In addition to the canonical cAMP pathway, Pasireotide has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The regulation of the MAPK/ERK pathway by Pasireotide is more complex and can be either inhibitory or stimulatory depending on the cellular context and the specific SSTR subtypes involved. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[10] The activation of this pathway can be G-protein dependent or independent, potentially involving β-arrestin.

Role of β-Arrestin and Receptor Internalization

β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization.[11] Pasireotide has been shown to induce SSTR internalization.[12] Beyond its role in desensitization, β-arrestin can also act as a signal transducer, initiating signaling cascades independently of G-proteins. The interaction of Pasireotide-bound SSTRs with β-arrestin can lead to the activation of signaling molecules such as Src and the subsequent activation of the MAPK/ERK pathway.[11]

The following diagram illustrates the potential for β-arrestin mediated signaling by Pasireotide.

Functional Consequences of Pasireotide Action

The activation of the aforementioned signaling pathways by Pasireotide leads to several key functional outcomes, most notably the inhibition of hormone hypersecretion and potential anti-proliferative effects.

Inhibition of Hormone Secretion

The primary therapeutic effect of Pasireotide is the potent inhibition of hormone secretion from pituitary adenomas. In Cushing's disease, Pasireotide's high affinity for SSTR5 on corticotroph tumor cells leads to a significant reduction in ACTH secretion, which in turn normalizes cortisol levels.[4] In acromegaly, Pasireotide targets SSTR2 and SSTR5 on somatotroph tumor cells to inhibit the hypersecretion of GH.[13]

| Hormone | Cell Type/Disease | Pasireotide IC50 (nM) |

| ACTH | AtT-20 (mouse corticotroph tumor cells) | ~0.1 - 1.0 |

| GH | Human pituitary adenoma cells (acromegaly) | ~0.5 - 5.0 |

IC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Experimental Protocols

The elucidation of Pasireotide's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Pasireotide for different SSTR subtypes.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing individual human SSTR subtypes are cultured to ~80-90% confluency.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) and increasing concentrations of unlabeled Pasireotide.

-

Incubate for 60 minutes at 25°C in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of Pasireotide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of Pasireotide to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

-

Cell Culture and Treatment:

-

CHO-K1 cells stably expressing the SSTR of interest are seeded in a 96-well plate.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Pasireotide for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

In this assay, free cAMP in the cell lysate competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody.

-

The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in the experimental samples is determined from the standard curve.

-

The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

-

Western Blot for p-ERK and Total ERK

This technique is used to assess the effect of Pasireotide on the phosphorylation (activation) of ERK.

-

Cell Lysis and Protein Quantification:

-

Cells (e.g., pituitary tumor cells) are treated with Pasireotide for various time points.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal protein loading.

-

The band intensities are quantified using densitometry software.

-

The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

-

The following diagram outlines the general workflow for a Western Blot experiment.

Conclusion

The mechanism of action of Pasireotide is multifaceted, centered around its high-affinity binding to multiple somatostatin receptors, particularly SSTR5. This interaction triggers a cascade of intracellular events, primarily the inhibition of the adenylyl cyclase/cAMP pathway via Gi/o protein coupling, which leads to the suppression of hormone hypersecretion. Furthermore, Pasireotide's engagement with SSTRs can modulate other signaling pathways, such as the MAPK/ERK cascade, potentially through β-arrestin-mediated mechanisms, which may contribute to its anti-proliferative effects. A thorough understanding of these intricate molecular mechanisms is essential for the continued development and optimal clinical application of Pasireotide and for the design of future somatostatin analogs with improved therapeutic profiles.

References

- 1. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2.  Whole-cell radioligand binding for receptor internalization â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pasireotide Signaling Pathway in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide is a synthetic, long-acting multi-receptor targeted somatostatin analog. It represents a significant advancement in the medical management of pituitary tumors, particularly Cushing's disease and acromegaly. Unlike first-generation somatostatin analogs, such as octreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for multiple SSTR subtypes, with a particularly high affinity for SSTR5.[1] This broad receptor profile underpins its enhanced efficacy in pituitary adenomas that may have varied SSTR expression patterns. This guide provides a comprehensive overview of the pasireotide signaling pathway in pituitary cells, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action

Pasireotide exerts its effects by mimicking the natural inhibitory actions of somatostatin on pituitary cells. Its primary mechanism involves binding to and activating specific G-protein coupled somatostatin receptors on the surface of pituitary adenoma cells. This activation triggers a cascade of intracellular events that lead to the inhibition of hormone hypersecretion and control of tumor cell proliferation.

Somatostatin Receptor Binding Profile

The therapeutic efficacy of pasireotide is intrinsically linked to its unique binding affinity profile for various SSTR subtypes. Corticotroph tumors, the cause of Cushing's disease, predominantly express SSTR5, a receptor subtype for which pasireotide has a very high affinity.[2] This is a key differentiator from octreotide and explains pasireotide's effectiveness in this condition.

Table 1: Binding Affinities (Ki, nM) of Pasireotide and Somatostatin-14 (SRIF-14) for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Pasireotide (Ki, nM) | Somatostatin-14 (SRIF-14) (Ki, nM) |

| SSTR1 | 0.2 | 2.5 |

| SSTR2 | 1.0 | 0.2 |

| SSTR3 | 0.4 | 1.0 |

| SSTR4 | >100 | 1.0 |

| SSTR5 | 0.1 | 0.3 |

Data compiled from various in vitro studies using recombinant human SSTRs expressed in CHO-K1 cells.

The Signaling Cascade

Upon binding to its target SSTRs, pasireotide initiates a series of intracellular signaling events. These pathways are primarily mediated by the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Key Downstream Effects

-

Inhibition of Hormone Secretion: A primary therapeutic outcome of pasireotide treatment is the reduction of excessive hormone production. In corticotroph adenomas, pasireotide potently inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a reduction in cortisol levels. In somatotroph adenomas, it suppresses the hypersecretion of growth hormone (GH). This inhibitory effect is a direct consequence of the reduced intracellular cAMP levels.

-

Anti-proliferative Effects: Pasireotide has been shown to inhibit the proliferation of pituitary adenoma cells. This effect is mediated through the modulation of signaling pathways that control cell growth and division, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Receptor Internalization and β-Arrestin Signaling: Upon agonist binding, SSTRs can be internalized, a process often mediated by β-arrestins. This not only leads to receptor desensitization but can also initiate G-protein-independent signaling cascades. The interaction between pasireotide, SSTRs, and β-arrestins is an active area of research to understand the long-term efficacy and potential for biased agonism.

Quantitative Data on Pasireotide's Effects

The following tables summarize the quantitative data on the biological effects of pasireotide in pituitary cell models.

Table 2: IC50 Values of Pasireotide for Inhibition of Hormone Secretion and Cell Viability

| Cell Line | Hormone/Parameter | IC50 (nM) |

| AtT-20 (mouse corticotroph) | ACTH Secretion | ~0.05 - 1 |

| Primary human corticotroph adenoma cultures | ACTH Secretion | Varies by tumor |

| GH3 (rat somatotroph) | GH Secretion | ~1 - 10 |

| AtT-20 (mouse corticotroph) | Cell Viability | ~1 - 10 |

| Primary human pituitary adenoma cultures | Cell Viability | Varies by tumor |

IC50 values can vary depending on the specific experimental conditions and the SSTR expression profile of the cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pasireotide signaling pathway.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of pasireotide for somatostatin receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human SSTR subtypes.

-

Radioligand: [125I]-Tyr11-Somatostatin-14.

-

Pasireotide (unlabeled).

-

Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled pasireotide.

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-Tyr11-Somatostatin-14, and varying concentrations of pasireotide.

-

Add cell membranes to initiate the binding reaction.

-

Incubate for 60 minutes at 25°C with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[3]

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled somatostatin-14.

-

Calculate specific binding and determine the IC50 value of pasireotide. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay

Objective: To measure the effect of pasireotide on intracellular cAMP levels.

Materials:

-

Pituitary cells (e.g., AtT-20).

-

Pasireotide.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Seed pituitary cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of pasireotide for 15-30 minutes.

-

Stimulate the cells with forskolin for 30 minutes to induce cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure cAMP levels using a plate reader.

-

Generate a dose-response curve and calculate the IC50 for pasireotide's inhibition of forskolin-stimulated cAMP production.

Western Blot for ERK Phosphorylation

Objective: To assess the effect of pasireotide on the phosphorylation of ERK1/2.

Materials:

-

Pituitary cells.

-

Pasireotide.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE equipment and western blotting apparatus.

Procedure:

-

Culture pituitary cells and treat with pasireotide for various times (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

Cell Viability (MTT) Assay

Objective: To determine the effect of pasireotide on the viability and proliferation of pituitary cells.

Materials:

-

Pituitary cells.

-

Pasireotide.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Seed pituitary cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of pasireotide concentrations for 24-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.[4][5][6][7][8][9][10][11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

Pasireotide represents a significant therapeutic advance for pituitary diseases due to its unique multi-receptor binding profile and potent signaling activity. Its ability to effectively target SSTR5, in addition to other SSTR subtypes, allows for a more comprehensive inhibition of hormone hypersecretion and tumor growth in a broader range of pituitary adenomas. The in-depth understanding of its signaling pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing development of novel and more targeted therapies for pituitary disorders. Further research into the nuances of pasireotide-induced β-arrestin signaling and receptor trafficking will likely unveil new opportunities for optimizing treatment strategies and overcoming resistance.

References

- 1. youtube.com [youtube.com]

- 2. abcam.com [abcam.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 6. youtube.com [youtube.com]

- 7. revvity.com [revvity.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Unraveling the Identity of ML230: A Case of Mistaken Identity in Drug Discovery

An in-depth investigation into the scientific literature and chemical databases for a small molecule inhibitor designated "ML230" has revealed a likely case of mistaken identity. While the query sought a technical guide on the discovery and development of a chemical probe, no such compound with the specific identifier "this compound" appears to be documented in the public domain. The search instead consistently points to two distinct entities: a piece of laboratory equipment, the Covaris this compound Focused-ultrasonicator, and a therapeutic agent, SOM230 (pasireotide).

This whitepaper will address this ambiguity by first clarifying the nature of the entities mistakenly associated with "this compound." It will then provide a concise overview of both the Covaris this compound instrument, a tool pivotal in modern molecular biology, and SOM230, a clinically relevant somatostatin analog. This approach aims to provide valuable information to researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.

The Covaris this compound Focused-ultrasonicator: A Tool for High-Performance Sample Preparation

The Covaris this compound is a benchtop instrument that utilizes Adaptive Focused Acoustics® (AFA®) technology to precisely and accurately process biological samples. It is not a chemical compound but rather a critical tool in many experimental workflows, particularly in the fields of genomics and proteomics.

Core Technology and Applications

The this compound employs focused acoustic energy to controllably shear nucleic acids and disrupt tissues and cells. This technology offers significant advantages over traditional methods, including improved reproducibility, reduced sample heating, and enhanced recovery of biomolecules.

Key Applications:

-

DNA and Chromatin Shearing: The this compound is widely used to fragment DNA and chromatin to specific size ranges required for next-generation sequencing (NGS), chromatin immunoprecipitation (ChIP), and other genomic applications.

-

Tissue Homogenization and Cell Lysis: The focused acoustic energy can efficiently disrupt various tissue types and lyse cells to extract proteins, nucleic acids, and other cellular components.

-

Compound Management: In drug discovery, the this compound can be used for compound dissolution and formulation.

Experimental Workflow: DNA Shearing for Next-Generation Sequencing

The following diagram illustrates a typical workflow for DNA shearing using the Covaris this compound for NGS library preparation.

SOM230 (Pasireotide): A Multi-Receptor Targeted Somatostatin Analog

The designation "SOM230" refers to the investigational drug name for pasireotide, a synthetic long-acting somatostatin analog. Pasireotide has been developed for the treatment of various endocrine disorders, including Cushing's disease and acromegaly.

Discovery and Development

Pasireotide was designed to have a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to earlier generations of somatostatin analogs. This was achieved through medicinal chemistry efforts to modify the structure of the natural somatostatin peptide. The development of pasireotide involved extensive preclinical and clinical studies to evaluate its efficacy and safety.

Mechanism of Action and Signaling Pathway

Pasireotide exerts its effects by binding to and activating multiple somatostatin receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5. The activation of these G-protein coupled receptors (GPCRs) triggers downstream signaling cascades that lead to the inhibition of hormone secretion. For instance, in pituitary adenomas, pasireotide's activation of SSTRs inhibits the release of adrenocorticotropic hormone (ACTH) in Cushing's disease and growth hormone (GH) in acromegaly.

The simplified signaling pathway is depicted below:

Quantitative Data

While a comprehensive table of all quantitative data for pasireotide is beyond the scope of this whitepaper, a representative summary of its binding affinities for somatostatin receptors is provided below.

| Receptor Subtype | Pasireotide (SOM230) IC50 (nM) | Octreotide IC50 (nM) | Lanreotide IC50 (nM) |

| SSTR1 | 9.3 | >1000 | >1000 |

| SSTR2 | 1.0 | 0.9 | 1.2 |

| SSTR3 | 1.5 | 16 | 6.2 |

| SSTR5 | 0.16 | 7.1 | >1000 |

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Data is compiled from various publicly available sources and may vary between studies.

Conclusion

The initial query for "this compound" highlights a potential point of confusion in scientific nomenclature. While no small molecule inhibitor with this specific designation was identified, the investigation revealed two significant entities in the biomedical research and development landscape: the Covaris this compound Focused-ultrasonicator and the therapeutic agent SOM230 (pasireotide). Researchers and scientists are encouraged to be precise in their terminology to avoid such ambiguities. This whitepaper has provided a foundational technical overview of both the instrument and the drug, offering a valuable resource for those who may have encountered this terminological crossover.

Pasireotide (SOM230): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, also known as SOM230, is a multi-receptor targeted somatostatin analog with a unique binding profile and a broad range of clinical applications. Developed to improve upon first-generation somatostatin analogs like octreotide and lanreotide, pasireotide exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), with particularly high affinity for SSTR5. This distinct characteristic underlies its efficacy in various endocrine disorders, including Cushing's disease, acromegaly, and neuroendocrine tumors. This in-depth technical guide provides a comprehensive overview of the current scientific literature on pasireotide, focusing on its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors.[1] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile.[2][3] This multi-receptor engagement leads to the modulation of several downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation.

Upon binding to SSTRs, particularly SSTR2 and SSTR5, pasireotide activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect various cellular processes, including a decrease in the secretion of hormones such as adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.

Beyond the cAMP pathway, pasireotide also influences other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. The modulation of these pathways contributes to the anti-proliferative effects of pasireotide observed in various tumor cell types. Furthermore, the interaction of pasireotide with SSTRs can trigger β-arrestin-mediated signaling, which can lead to receptor internalization and desensitization, as well as initiate distinct downstream signaling events. The specific downstream effects can vary depending on the SSTR subtype involved.

Signaling Pathway Diagrams

Caption: Pasireotide's core mechanism of action.

Quantitative Data

Receptor Binding Affinity

Pasireotide's unique pharmacological profile is defined by its high binding affinity to multiple somatostatin receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of pasireotide and octreotide for human SSTR subtypes.

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR5 (Ki, nM) |

| Pasireotide (SOM230) | 1.0 | 1.5 | 0.2 | 0.1 |

| Octreotide | >1000 | 0.6 | >1000 | 6.3 |

Note: Lower Ki values indicate higher binding affinity. This table is a composite representation from multiple sources.[2][3]

Clinical Trial Data

Pasireotide has been extensively studied in clinical trials for various endocrine disorders. The following tables summarize key quantitative data from pivotal studies.

Cushing's Disease: Phase III Study (NCT00434148)

| Parameter | Pasireotide 600 µg bid (n=82) | Pasireotide 900 µg bid (n=80) |

| Median Age (years) | 40.0 | 41.5 |

| Female (%) | 78.0 | 82.5 |

| Mean Baseline UFC (nmol/24h) | 1378 | 1378 |

| Patients with UFC ≤ ULN at Month 6 (%) | 15 | 26 |

| Median Reduction in UFC at Month 6 (%) | -47.9 | -47.9 |

| Tumor Volume Reduction ≥20% at Month 12 (%) | 50 | 89 |

| Common Adverse Events (%) | ||

| Hyperglycemia | 73 | 73 |

| Diarrhea | 58 | 58 |

| Nausea | 51 | 51 |

| Cholelithiasis | 30 | 30 |

| UFC: Urinary Free Cortisol; ULN: Upper Limit of Normal; bid: twice daily.[4] |

Acromegaly: Phase III Study (PAOLA - NCT01735529)

This study enrolled patients inadequately controlled on first-generation SSAs.

| Parameter | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=66) | Active Control (Octreotide/Lanreotide) (n=67) |

| Median Age (years) | 50.0 | 52.5 | 53.0 |

| Female (%) | 52.3 | 48.5 | 53.7 |

| Mean Baseline GH (µg/L) | 6.9 | 8.2 | 7.3 |

| Mean Baseline IGF-1 (x ULN) | 2.1 | 2.2 | 2.1 |

| Patients with GH <2.5 µg/L and normal IGF-1 at 6 months (%) | 15.4 | 20.0 | 0 |

| Patients with normal IGF-1 at 6 months (%) | 24.6 | 25.8 | 1.5 |

| Common Adverse Events (%) | |||

| Hyperglycemia | 33.3 | 30.8 | 9.0 |

| Diarrhea | 16.9 | 20.0 | 4.5 |

| Headache | 12.3 | 10.8 | 6.0 |

| LAR: Long-Acting Release; GH: Growth Hormone; IGF-1: Insulin-like Growth Factor 1; ULN: Upper Limit of Normal. |

Neuroendocrine Tumors (NETs): Phase II Study (NCT00569801)

This study enrolled patients with metastatic NETs with carcinoid syndrome refractory to octreotide LAR.

| Parameter | Pasireotide s.c. (n=44) |

| Median Age (years) | 63 |

| Female (%) | 43.2 |

| Primary Tumor Site (%) | |

| Small Intestine | 75.0 |

| Pancreas | 4.5 |

| Lung | 4.5 |

| Other/Unknown | 15.9 |

| Symptom Control (Diarrhea/Flushing) at 6 months (%) | 27 |

| Tumor Response | |

| Stable Disease | 13/23 (56.5%) |

| Progressive Disease | 10/23 (43.5%) |

| Common Drug-Related Adverse Events (%) | |

| Nausea | 27 |

| Abdominal Pain | 20 |

| Weight Loss | 20 |

| Hyperglycemia | 16 |

| s.c.: subcutaneous.[5] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of pasireotide to somatostatin receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the SSTR subtype of interest.

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28).

-

Pasireotide (SOM230) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.6 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of pasireotide in binding buffer.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or varying concentrations of pasireotide.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of pasireotide (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of pasireotide on tumor cells.

Materials:

-

Neuroendocrine tumor cell line (e.g., BON-1, QGP-1).

-

Complete cell culture medium.

-

Pasireotide (SOM230) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of pasireotide or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of pasireotide (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.

Conclusion

Pasireotide represents a significant advancement in the medical management of Cushing's disease, acromegaly, and neuroendocrine tumors. Its broad somatostatin receptor binding profile, particularly its high affinity for SSTR5, translates into a distinct efficacy and safety profile compared to first-generation somatostatin analogs. The comprehensive data presented in this technical guide, from molecular interactions to clinical outcomes, underscore the importance of pasireotide in the therapeutic armamentarium for these complex endocrine disorders. Further research into its intricate signaling pathways and the development of strategies to mitigate its metabolic side effects will continue to refine its clinical utility and benefit patients with these challenging conditions.

References

- 1. Somatostatin receptors in normal and acromegalic somatotroph cells: the U-turn of the clinician to immunohistochemistry report – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pasireotide (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Identity of "ML230": A Review of Similarly Named Therapeutic Candidates

An in-depth analysis of scientific and clinical databases reveals that the designation "ML230" does not correspond to a single, well-defined therapeutic agent. Instead, the term appears in the context of several distinct entities, ranging from a piece of laboratory equipment to various drug candidates with similar numerical identifiers. This guide aims to disambiguate the term "this compound" by providing a technical overview of the therapeutic potential and mechanisms of action for the different molecules and investigational drugs that are most likely the subject of interest.

The Ambiguity of "this compound"

Initial searches for "this compound" prominently feature the This compound Focused-ultrasonicator , a laboratory instrument developed by Covaris for applications such as DNA shearing. It is crucial for researchers to distinguish this equipment from any therapeutic agent. The other entities identified with similar "230" designations are distinct therapeutic candidates, each with its own specific mechanism and clinical context.

Below is a visual representation of the different entities associated with the "230" identifier.

Caption: Disambiguation of the term "this compound".

Pasireotide (SOM230): A Multi-Receptor Targeted Somatostatin Analogue

Pasireotide, also known as SOM230, is a somatostatin analogue with a high binding affinity for multiple somatostatin receptor subtypes (sst1, 2, 3, and 5).[1][2] This broad receptor profile gives it potential advantages over other somatostatin analogues that are more selective for the sst2 receptor.

Therapeutic Potential:

Pasireotide has shown promise in the treatment of various endocrine and non-endocrine tumors.[1] Clinical trials have investigated its efficacy in:

-

Neuroendocrine Tumors (NETs): Particularly in patients with gastrointestinal NETs.[1] A pilot phase II study also explored its use in patients with duodeno-pancreatic neuroendocrine tumors.[3]

-

Cushing's Disease and Acromegaly: By potently suppressing ACTH and GH/IGF-I secretion, respectively.[2]

-

Breast Cancer: A clinical trial has evaluated its use in women with ductal carcinoma in situ (DCIS) of the breast.

-

Prostate Cancer: An open-label randomized phase II study has been conducted in patients with hormone-resistant, chemotherapy-naive prostate cancer.[4]

Mechanism of Action:

The therapeutic effects of Pasireotide are mediated through its interaction with somatostatin receptors, leading to:

-

Direct Antitumor Effects: Activation of somatostatin receptors can trigger signal transduction pathways that inhibit cell proliferation.[1]

-

Indirect Antitumor Effects:

The signaling pathways downstream of somatostatin receptor activation are complex and can involve the inhibition of adenylyl cyclase and modulation of calcium channels.

INT230-6: An Intratumoral Immunotherapy

INT230-6 is an investigational drug designed for direct intratumoral injection. It is a combination of two potent anti-cancer agents, cisplatin and vinblastine, along with a penetration enhancer molecule.

Therapeutic Potential:

INT230-6 is being developed as a novel immune-based therapy for various cancers. A phase 2 clinical study (the INVINCIBLE study) has enrolled women with newly diagnosed operable early-stage breast cancer. The primary goal is to induce tumor cell death and stimulate an immune response against the cancer.

Mechanism of Action:

The proposed mechanism of action for INT230-6 involves a two-pronged attack:

-

Direct Tumor Killing: The cytotoxic agents, cisplatin and vinblastine, are dispersed throughout the tumor, leading to cancer cell death and high levels of necrosis.

-

Immune System Activation: The death of tumor cells releases a bolus of tumor-specific neoantigens. This is intended to prime the immune system to recognize and attack cancer cells systemically.

The following diagram illustrates the proposed workflow for INT230-6 treatment and its intended effects.

Caption: Proposed mechanism of action for INT230-6.

A 230 kDa Melanoma-Associated Protein

Research has identified a 230 kDa protein on the surface of murine melanoma cells that is associated with tumor malignancy. This protein is not a therapeutic agent itself but represents a potential target for immunotherapy.

Therapeutic Potential:

This 230 kDa molecule is expressed on tumorigenic cell lines, with higher expression in more metastatic cells. A monoclonal antibody (G12F2) developed against this antigen has demonstrated therapeutic potential by:

-

Inhibiting the in vitro proliferation of both murine and human melanoma cells.

-

Affecting in vivo tumor growth and the formation of lung metastases.

This suggests that the 230 kDa protein could be a valuable target for the development of novel immunotherapeutic approaches for melanoma.

BM230-01: A Clinical Trial for a HER2-Targeted Therapy

BM230-01 is the identifier for a Phase I, first-in-human clinical trial for a drug referred to as BM230. This trial is investigating the safety and efficacy of this new agent in patients with advanced solid tumors related to HER2.

Therapeutic Potential:

The trial is designed to enroll patients with HER2-related solid tumors, suggesting that BM230 is a HER2-targeted therapy. The therapeutic goal is to inhibit the growth of these tumors. The trial consists of a dose-escalation phase (Phase Ia) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase Ib) to further evaluate safety and efficacy in specific patient cohorts.

Mechanism of Action:

While the specific details of BM230's mechanism are not publicly available, its focus on HER2-related tumors indicates that it likely interferes with the HER2 signaling pathway. This pathway is a well-known driver of cell proliferation and survival in several cancers, including certain types of breast and gastric cancer. Therapies targeting HER2, such as monoclonal antibodies and tyrosine kinase inhibitors, are established treatments for these malignancies.

The general signaling pathway for HER2 is depicted below. BM230 would likely act to inhibit one or more components of this cascade.

Caption: A simplified overview of the HER2 signaling pathway.

Summary and Conclusion

The term "this compound" is ambiguous and does not refer to a single therapeutic agent. Instead, it is associated with a piece of laboratory equipment and is similar to the identifiers of several distinct drug candidates: Pasireotide (SOM230), INT230-6, and the clinical trial identifier BM230-01. Additionally, a 230 kDa protein has been identified as a potential therapeutic target in melanoma. Each of these has a unique mechanism of action and therapeutic potential in different disease contexts. For researchers, scientists, and drug development professionals, it is imperative to specify the exact molecule or product of interest to access accurate and relevant technical information.

References

- 1. Pasireotide (SOM230) as a potential treatment for endocrine and non-endocrine tumors - OAK Open Access Archive [oak.novartis.com]

- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]

- 3. An open label, multicenter, pilot phase II study of SOM230 s.c. in patients with duodeno-pancreatic (neuro) endocrine tumors and different pituitary diseases (Nelsonメs syndrome, non-functioning adenoma, TSH-adenoma, Gonadotroph adenoma, and PRL-adenoma) with potential sensitivity to somatostatin analogues. [clin.larvol.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

ML230 (Pasireotide) In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (ML230), a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the treatment of various neuroendocrine tumors (NETs) and pituitary adenomas. Its mechanism of action is primarily mediated through its high binding affinity to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5.[1] This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which predominantly target SSTR2.[1]

Upon binding to SSTRs, pasireotide activates downstream signaling pathways that lead to the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), and the suppression of cell proliferation.[2][3] The primary signaling cascade affected is the cyclic AMP (cAMP) pathway, where pasireotide's activation of Gi/o proteins leads to a reduction in intracellular cAMP levels.[4] This, in turn, influences various cellular processes, including hormone release and gene expression. Additionally, pasireotide has been shown to modulate other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, and to induce cell cycle arrest and apoptosis.[4]

These application notes provide detailed protocols for the in vitro evaluation of pasireotide's effects on cell viability, proliferation, apoptosis, and cAMP signaling in relevant cell culture models.

Data Presentation

Pasireotide In Vitro Efficacy

| Cell Line | Cancer Type | Assay | IC50 | Notes |

| H69 | Small Cell Lung Cancer | Cell Viability | 35.4 µM | Pasireotide demonstrated a strong antiproliferative effect, whereas octreotide showed no significant modulation of cell viability even at concentrations up to 300 µM.[2][4] |

| AtT-20/D16v-F2 | Pituitary Adenoma | Cell Viability | Not Reported | A concentration of 10 nM pasireotide for 48 hours significantly reduced cell viability by approximately 20%. |

| GH3 | Pituitary Adenoma | Cell Proliferation | Not Reported | Pasireotide (10 µM) has been shown to inhibit cell proliferation after 96 hours of exposure. |

| Meningioma Cells (Primary Culture) | Meningioma | Cell Viability | Not Reported | Pasireotide demonstrated a significant dose-dependent reduction in cell viability at concentrations ranging from 10⁻¹⁰ to 10⁻⁸ M over 3 days. |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Pasireotide (this compound)

-

Neuroendocrine or pituitary adenoma cell lines (e.g., AtT-20, GH3, BON-1)

-

Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth during the experiment.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Pasireotide Treatment:

-

Prepare a serial dilution of pasireotide in complete culture medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

-

Include a vehicle control (medium with the same solvent concentration used for pasireotide, e.g., DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared pasireotide dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log concentration of pasireotide to determine the IC50 value.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.

Materials:

-

Pasireotide (this compound)

-

Neuroendocrine or pituitary adenoma cell lines

-

Complete culture medium

-

96-well tissue culture plates

-

BrdU Cell Proliferation Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and pasireotide treatment protocol as described in the Cell Viability Assay (Section 1, Steps 1 & 2). A typical seeding density for GH3 cells is 5 x 10³ cells per well.[4]

-

-

BrdU Labeling:

-

Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for BrdU incorporation.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and fix the cells with the provided fixing/denaturing solution.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Wash the wells with wash buffer.

-

Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) to each well.

-

Incubate for the recommended time.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until color development is sufficient.

-

Stop the reaction with the provided stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell proliferation.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase-3 and -7 activities, which are key effectors of apoptosis.

Materials:

-

Pasireotide (this compound)

-

Neuroendocrine or pituitary adenoma cell lines

-

Complete culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and pasireotide treatment protocol as described in the Cell Viability Assay (Section 1, Steps 1 & 2).

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents gently by swirling the plate.

-

Incubate at room temperature for 1 to 2 hours.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle control to determine the fold change in caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

-

Cyclic AMP (cAMP) Assay

This protocol measures intracellular cAMP levels to assess the impact of pasireotide on this key signaling pathway.

Materials:

-

Pasireotide (this compound)

-

Neuroendocrine or pituitary adenoma cell lines

-

Complete culture medium

-

cAMP Assay Kit (e.g., ELISA-based or fluorescence-based)

-

Forskolin (as a positive control to stimulate cAMP production)

-

Microplate reader

Procedure:

-

Cell Seeding and Pre-treatment:

-

Seed cells in a 96-well plate and incubate overnight as described in the Cell Viability Assay (Section 1, Step 1).

-

The following day, replace the medium with serum-free medium and incubate for a few hours to starve the cells.

-

-

Pasireotide and Forskolin Treatment:

-

Pre-incubate the cells with various concentrations of pasireotide for a short period (e.g., 15-30 minutes).

-

Subsequently, stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for another short period (e.g., 15-30 minutes) to induce cAMP production. Include a control group treated with forskolin alone.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Follow the manufacturer's protocol to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Determine the percentage of inhibition of forskolin-stimulated cAMP production by pasireotide.

-

Visualizations

Caption: Pasireotide's signaling cascade.

Caption: General in vitro experimental workflow.

References

Application Notes and Protocols for SOM230 (Pasireotide) Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM230, also known as pasireotide, is a multireceptor-targeted somatostatin analog with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1][2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide's broad binding profile allows it to exert anti-proliferative and anti-secretory effects in a wider range of neuroendocrine tumors (NETs) and other endocrine disorders, such as Cushing's disease.[1][2][3] This document provides a detailed guide for the experimental design of a SOM230 xenograft model, including comprehensive protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow.

Mechanism of Action and Signaling Pathway

Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors.[2] Upon activation, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP, along with the modulation of calcium channels, results in the inhibition of hormone secretion and cell proliferation.[2] In corticotroph adenomas, the inhibitory effect on ACTH secretion is primarily mediated by SSTR5, while in somatotroph adenomas, the anti-secretory effect is mainly driven by SSTR2.[3]

Experimental Design and Protocols

This section outlines a typical experimental design for evaluating the efficacy of SOM230 in a neuroendocrine tumor xenograft model. The human pancreatic neuroendocrine tumor cell line BON-1, which expresses SSTRs, is a suitable model for these studies.

Cell Culture and Preparation

-

Cell Line: BON-1 (human pancreatic neuroendocrine tumor cell line).

-

Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

When cells reach 80-90% confluency, wash with sterile PBS.

-

Detach cells using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. A viability of >90% is required.

-

Animal Model and Tumor Implantation

-

Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

-

Tumor Cell Implantation:

-

Prepare a cell suspension of BON-1 cells at a concentration of 5 x 10^6 cells in 100 µL of sterile PBS.

-

Inject the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

SOM230 Administration

-

Drug Preparation: Reconstitute lyophilized SOM230 (pasireotide) in sterile saline or PBS to the desired stock concentration. Further dilute to the final injection concentration.

-

Dosage and Administration:

-

Treatment Group: Administer SOM230 at a dose of 10 mg/kg body weight via subcutaneous injection twice daily (b.i.d.).

-

Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) using the same route and schedule.

-

-

Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.

Endpoint Analysis

-

Tumor Growth Inhibition (TGI):

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the TGI percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

-

Immunohistochemistry (IHC):

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-

Perform IHC staining on tumor sections for:

-

Proliferation Marker: Ki-67. A decrease in the percentage of Ki-67 positive cells indicates an anti-proliferative effect.[1]

-

Apoptosis Marker: Cleaved Caspase-3 or TUNEL assay. An increase in positive staining suggests induction of apoptosis.

-

-

-

Biochemical Analysis:

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Measure relevant biomarkers in the serum/plasma, such as chromogranin A (CgA) for neuroendocrine tumors or specific hormones depending on the tumor model.

-

-

Safety and Tolerability:

-

Monitor animal body weight throughout the study.

-

Perform gross necropsy and collect major organs for histopathological analysis to assess any potential toxicity.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

| Parameter | Control Group (Vehicle) | SOM230 (10 mg/kg, s.c., b.i.d.) | p-value |

| Initial Average Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 | >0.05 |

| Final Average Tumor Volume (mm³) | 1550 ± 210 | 650 ± 95 | <0.01 |

| Tumor Growth Inhibition (%) | - | 58.1% | - |

| Average Body Weight Change (%) | +5.2 ± 1.5 | -2.1 ± 0.8 | <0.05 |

| Ki-67 Positive Cells (%) | 45 ± 5 | 18 ± 3 | <0.001 |

| Cleaved Caspase-3 Positive Cells (%) | 2 ± 0.5 | 8 ± 1.2 | <0.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

A preclinical study in a conditional Men1 knockout mouse model of insulinoma demonstrated that SOM230 treatment resulted in a significantly smaller average tumor size compared to the control group (2098µm² ± 388 vs. 7067µm² ± 955, p=0.0024).[4] The study also showed a significant increase in apoptosis in the tumors of the treatment group.[4]

Experimental Workflow

The following diagram illustrates the logical flow of a typical SOM230 xenograft experiment.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Pasireotide in Preclinical Research: A Guide to In Vivo Dosing and Administration

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a multi-receptor targeted somatostatin analog, has garnered significant interest in preclinical research for its potential therapeutic applications in a variety of diseases, including neuroendocrine tumors, Cushing's disease, and other conditions characterized by hormonal over-secretion or cellular hyperproliferation. Its high binding affinity for multiple somatostatin receptor subtypes (SSTRs) distinguishes it from other somatostatin analogs. These application notes provide a comprehensive overview of pasireotide dosage and administration protocols for in vivo animal studies, compiled from various preclinical investigations. The information is intended to guide researchers in designing effective experimental protocols.

Mechanism of Action

Pasireotide exerts its effects by binding to and activating somatostatin receptors, which are G-protein coupled receptors. This activation triggers downstream signaling cascades that lead to the inhibition of hormone secretion and cellular proliferation. The broad binding profile of pasireotide, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, allows it to modulate a wider range of physiological processes compared to more selective somatostatin analogs.

Data Presentation: Pasireotide Dosage in In Vivo Animal Studies

The following table summarizes pasireotide dosages used in various preclinical animal models. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease indication, and specific research question.

| Animal Model | Disease/Indication | Pasireotide Formulation | Dosage | Administration Route & Schedule | Key Outcomes |

| Nude Rats | Thyroid Cancer Xenograft (TPC-1) | Pasireotide LAR | 10 mg/kg and 20 mg/kg | Subcutaneous, single dose | Modest, non-dose-dependent tumor growth inhibition.[1] |

| Nude Mice | Thyroid Cancer Xenograft (BCPAP) | Pasireotide LAR | 10 mg/kg and 20 mg/kg | Subcutaneous, single dose | Modest, non-significant tumor growth inhibition.[1][2] |

| Nude Mice | Thyroid Cancer Xenograft (TPC-1) | Pasireotide LAR | 20 mg/kg | Subcutaneous, single dose | Additive tumor growth inhibition when combined with everolimus.[1][2] |

| Wistar Rats | Intestinal Anastomotic Healing | Pasireotide | 60 mg/kg | Subcutaneous, single injection 6 days preoperatively | No significant impact on anastomotic bursting pressure.[3] |

| PCK Rats | Polycystic Kidney Disease | Pasireotide LAR | 8 mg/kg | Subcutaneous, every 4 weeks | More effective than octreotide in reducing renal and hepatic disease progression.[4] |

| CD2F1 Mice | Total-Body Irradiation Injury | Pasireotide | 1, 4, or 10 mg/kg per day | Subcutaneous, twice daily for 14 or 21 days | Increased survival and prolonged survival time.[5] |

| C57BL/6 Mice | LPS-Induced Acute Lung Injury | Pasireotide | 5 mg/kg | Subcutaneous, once daily for 3 consecutive days | Alleviated lung injury and inflammation. |

Experimental Protocols

Below are detailed methodologies for the preparation and administration of pasireotide in in vivo studies, based on the cited literature.

Pasireotide Long-Acting Release (LAR) Formulation for Xenograft Studies

-

Animal Model: Nude mice or rats with subcutaneous tumor xenografts.

-

Materials:

-

Pasireotide LAR (provided by the manufacturer or commercially sourced).

-

Vehicle/placebo for LAR formulation (as provided by the manufacturer).

-

Sterile syringes and needles (e.g., 21-gauge).

-

-

Procedure:

-

Reconstitute the Pasireotide LAR powder with the provided vehicle according to the manufacturer's instructions immediately before use.

-

Ensure complete suspension of the microparticles by gentle swirling.

-

Administer the suspension subcutaneously in the flank of the animal.

-

For the dosages of 10 mg/kg or 20 mg/kg, the injection volume should be calculated based on the animal's body weight and the concentration of the reconstituted solution.[1][2]

-

Subcutaneous Administration of Short-Acting Pasireotide

-

Animal Model: Mice or rats for studies requiring daily or twice-daily administration.

-

Materials:

-

Pasireotide (diaspartate salt).

-

Sterile saline solution (0.9% NaCl).

-

Sterile syringes (e.g., insulin syringes) and needles (e.g., 27- or 30-gauge).

-

-

Procedure:

-

Prepare a stock solution of pasireotide in sterile saline. The concentration of the stock solution should be calculated to allow for the desired final injection volume (typically 100-200 µL for mice).

-

For a dose of 5 mg/kg in a 25g mouse, the required dose is 0.125 mg. If the stock solution is 1.25 mg/mL, the injection volume would be 100 µL.

-

Administer the solution subcutaneously in the scruff of the neck or the flank.

-

For twice-daily injections, ensure administrations are spaced appropriately (e.g., every 12 hours).[5]

-

Visualization of Pathways and Workflows

Signaling Pathway of Pasireotide

Caption: Pasireotide signaling pathway.

Experimental Workflow for In Vivo Pasireotide Studies

Caption: General experimental workflow.

References

- 1. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]

- 3. The effect of pasireotide on intestinal anastomotic healing with and without whole-body irradiation in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beneficial effect of combined treatment with octreotide and pasireotide in PCK rats, an orthologous model of human autosomal recessive polycystic kidney disease | PLOS One [journals.plos.org]

- 5. The Somatostatin Analog SOM230 (Pasireotide) Ameliorates Injury of the Intestinal Mucosa and Increases Survival after Total-Body Irradiation by Inhibiting Exocrine Pancreatic Secretion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pasireotide (SOM230) Administration in Mice

These application notes provide detailed protocols for the administration of Pasireotide (SOM230) to mice for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pasireotide, also known as SOM230, is a synthetic somatostatin analog.[1] It is a multi-receptor ligand with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[2][3] This broad receptor profile gives Pasireotide a unique and potent antisecretory and antiproliferative activity.[4] Notably, it has a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide.[1][5] Pasireotide has been shown to be effective in reducing hormone secretion and inhibiting tumor growth in various mouse models, making it a valuable tool for preclinical research in areas such as neuroendocrine tumors and Cushing's disease.[2][4][6]

Mechanism of Action

Pasireotide mimics the effects of natural somatostatin.[1] By binding to its receptors, it inhibits the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH).[2][5][7] The activation of somatostatin receptors by Pasireotide triggers downstream signaling pathways that lead to the inhibition of hormone release and cell proliferation.[8] For instance, in the context of Cushing's disease, Pasireotide's binding to SSTR5 on pituitary adenomas inhibits ACTH secretion, leading to reduced cortisol production.[9]

Data Presentation

Table 1: Summary of Pasireotide Dosing and Administration in Mice

| Mouse Model | Pasireotide Formulation | Dosage | Administration Route | Frequency | Key Findings | Reference |

| MEN1 (Neuroendocrine Tumors) | Long-Acting Release (LAR) | 40 mg/kg | Intramuscular (IM) | Monthly | Increased survival, reduced tumor progression. | [4] |

| MEN1 (Pancreatic Neuroendocrine Tumors) | Long-Acting Release (LAR) | 160 mg/kg | Subcutaneous (SC) | Monthly | Improved survival, reduced serum insulin. | [10] |

| Mammary Hyperplasia Model (Rats) | Not Specified | Not Specified | Not Specified | Not Specified | Prevented GH and estradiol-induced mammary hyperplasia. | [11] |

| General Toxicity Studies | Not Specified | 0.5, 1.0, 2.5 mg/kg/day | Subcutaneous (SC) | Daily | No carcinogenic potential identified. | [12][13] |

| Pharmacodynamic Study (Rats) | Long-Acting Release (LAR) | 4, 8, and 80 mg/kg | Subcutaneous (SC) | Single dose | Dose-dependent inhibition of IGF-1. | [14] |

Table 2: Effects of Pasireotide on Hormone Levels and Tumor Volume

| Parameter | Mouse/Rat Model | Treatment | Result | Reference |

| Survival Rate | MEN1 Mice | 40 mg/kg Pasireotide LAR IM monthly | 80.9% survival in treated mice vs. 65.2% in control at 21 months. | [4] |

| Serum Insulin | MEN1 Mice with PNETs | 160 mg/kg Pasireotide LAR SC monthly | Significant reduction in serum insulin levels. | [10] |

| IGF-1 Levels | Rats | Single 4, 8, and 80 mg/kg Pasireotide LAR SC | Peak inhibition to 44%, 22%, and 18% of control, respectively. | [14] |

| Growth Hormone (GH) | Patients with Acromegaly | Pasireotide LAR | Significant reduction in GH levels. | [15][16][17] |

| Tumor Volume | Patients with Acromegaly | Pasireotide LAR | Reduction in tumor volume. | [16][17] |

Experimental Protocols

Protocol 1: Subcutaneous (SC) Administration of Pasireotide

This protocol is suitable for the administration of short-acting Pasireotide formulations.

Materials:

-

Pasireotide (SOM230)

-

Sterile saline (0.9%) or other appropriate vehicle

-

Sterile syringes (0.5-1 mL)

-

Sterile needles (25-27 gauge)

-

70% Isopropyl alcohol pads

-

Animal scale

-

Sharps container

Procedure:

-

Preparation of Pasireotide Solution:

-

Warm the vehicle to room temperature.

-

Reconstitute or dilute the Pasireotide to the desired concentration using sterile saline. The final concentration should be calculated to deliver the required dose in a volume of 5-10 mL/kg.

-

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume.

-

Restrain the mouse by scruffing the loose skin over the neck and shoulders.[18]

-

-

Injection:

-

Disinfect the injection site (e.g., the flank or the area between the shoulder blades) with an alcohol pad.

-

Create a tent of skin at the injection site.

-

Insert the needle at the base of the tent, parallel to the body.[19]

-

Gently pull back the plunger to ensure the needle is not in a blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

-

Post-Injection Monitoring:

-

Monitor the mouse for any adverse reactions at the injection site, such as swelling or irritation.

-

Record the injection details in the experimental log.

-

Protocol 2: Intramuscular (IM) Administration of Pasireotide-LAR

This protocol is for the administration of the long-acting release (LAR) formulation of Pasireotide. This should be performed by trained personnel.[13]

Materials:

-

Pasireotide-LAR vial (containing powder)

-

Provided diluent

-

Vial adapter and syringe for reconstitution

-